methyl (3Z)-3-(hydroxymethylidene)-4-oxocyclohexane-1-carboxylate

Description

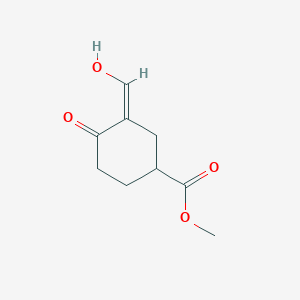

Methyl (3Z)-3-(hydroxymethylidene)-4-oxocyclohexane-1-carboxylate is a cyclic ester characterized by a cyclohexane backbone substituted with a 4-oxo group, a (3Z)-hydroxymethylidene moiety, and a methyl ester at position 1.

Properties

Molecular Formula |

C9H12O4 |

|---|---|

Molecular Weight |

184.19 g/mol |

IUPAC Name |

methyl (3Z)-3-(hydroxymethylidene)-4-oxocyclohexane-1-carboxylate |

InChI |

InChI=1S/C9H12O4/c1-13-9(12)6-2-3-8(11)7(4-6)5-10/h5-6,10H,2-4H2,1H3/b7-5- |

InChI Key |

LIYZPUZGGHODAD-ALCCZGGFSA-N |

Isomeric SMILES |

COC(=O)C1CCC(=O)/C(=C\O)/C1 |

Canonical SMILES |

COC(=O)C1CCC(=O)C(=CO)C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (3Z)-3-(hydroxymethylidene)-4-oxocyclohexane-1-carboxylate typically involves the reaction of cyclohexanone with formaldehyde in the presence of a base to form the hydroxymethylidene group. This intermediate is then esterified with methanol in the presence of an acid catalyst to yield the final product. The reaction conditions often include controlled temperatures and specific pH levels to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, purification steps such as distillation and crystallization are employed to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

Methyl (3Z)-3-(hydroxymethylidene)-4-oxocyclohexane-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxymethylidene group can be oxidized to form a carboxylic acid.

Reduction: The carbonyl group in the cyclohexane ring can be reduced to form an alcohol.

Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2R) are commonly employed.

Major Products

Oxidation: Formation of methyl (3Z)-3-(carboxymethylidene)-4-oxocyclohexane-1-carboxylate.

Reduction: Formation of methyl (3Z)-3-(hydroxymethylidene)-4-hydroxycyclohexane-1-carboxylate.

Substitution: Formation of various substituted esters depending on the nucleophile used.

Scientific Research Applications

Methyl (3Z)-3-(hydroxymethylidene)-4-oxocyclohexane-1-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl (3Z)-3-(hydroxymethylidene)-4-oxocyclohexane-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxymethylidene group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound’s ability to undergo various chemical reactions allows it to modify biological pathways and exert its effects.

Comparison with Similar Compounds

Methyl (3Z)-3-[methoxy(phenyl)methylidene]-2-oxo-2,3-dihydro-1H-indole-6-carboxylate (Impurity-2 of Nintedanib Esylate)

- Molecular Formula: C₁₈H₁₅NO₄

- Molecular Weight : 309.31 g/mol

- Key Features : Indole core with a conjugated (3Z)-methoxy-phenylmethylidene group and methyl ester.

- The methoxy-phenyl substituent may increase lipophilicity compared to the hydroxymethylidene group in the target compound, affecting solubility and metabolic stability .

(3Z,6S)-3-Benzylidene-6-isobutylpiperazine-2,5-dione (Compound 6)

- Molecular Formula: Not explicitly stated (similar to C₁₆H₁₈N₂O₂).

- Molecular Weight : Derived data suggest ~270–300 g/mol.

- Key Features : Diketopiperazine core with (3Z)-benzylidene and isobutyl substituents.

- Comparison :

Functional Group Analogs

Albonoursin (Compound 7)

- Key Features : Diketopiperazine with a simpler (3Z)-benzylidene group.

- Comparison :

(3Z)-Pent-3-en-2-one

- Molecular Formula : C₅H₈O

- Key Features: Linear enone system with a (3Z)-double bond.

- Comparison :

Data Tables

Research Findings

- Substituent Effects : Bulky groups (e.g., benzylidene in Compound 6 vs. hydroxymethylidene in the target compound) influence solubility and bioactivity. Hydroxyl groups may enhance hydrogen bonding but reduce membrane permeability.

- Stereochemical Stability: Z-configured compounds, while less thermodynamically stable than E-isomers, are prevalent in bioactive natural products (e.g., albonoursin ), suggesting evolutionary optimization for target interactions.

- Analytical Challenges : Structural elucidation of such compounds relies heavily on NMR, X-ray crystallography , and HPLC-UV profiling , as seen in the characterization of diketopiperazines and impurities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.